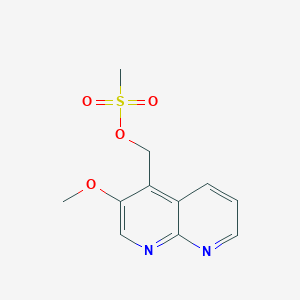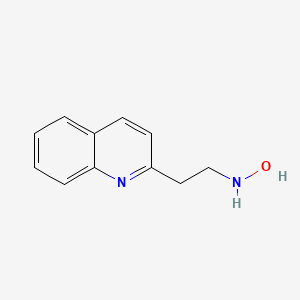
N-(2-Quinolin-2-yl-ethyl)-hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-quinolin-2-ylethyl)hydroxylamine is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .
Méthodes De Préparation
The synthesis of N-(2-quinolin-2-ylethyl)hydroxylamine typically involves the reaction of quinoline derivatives with hydroxylamine. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . This quinoline can then be further reacted with hydroxylamine to form N-(2-quinolin-2-ylethyl)hydroxylamine. Industrial production methods often focus on optimizing reaction conditions to increase yield and purity, such as using microwave-assisted synthesis or solvent-free conditions .
Analyse Des Réactions Chimiques
N-(2-quinolin-2-ylethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form quinoline derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(2-quinolin-2-ylethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(2-quinolin-2-ylethyl)hydroxylamine involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress. The specific molecular targets and pathways involved depend on the biological context and the specific quinoline derivative being studied .
Comparaison Avec Des Composés Similaires
N-(2-quinolin-2-ylethyl)hydroxylamine can be compared with other quinoline derivatives, such as:
Quinoline N-oxide: Similar in structure but with an oxidized nitrogen atom.
2-Hydroxyquinoline: Contains a hydroxyl group at the 2-position.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position.
What sets N-(2-quinolin-2-ylethyl)hydroxylamine apart is its unique combination of the quinoline moiety with the hydroxylamine group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-(2-quinolin-2-ylethyl)hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6,12,14H,7-8H2 |
Clé InChI |
XHQONFKHUQCCII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CCNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



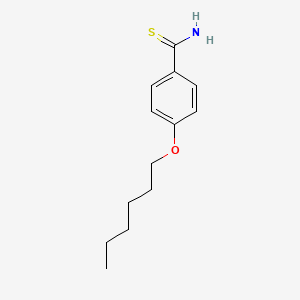

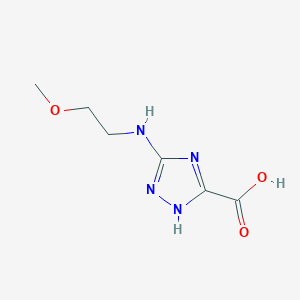
![4-[3-[(3-Aminophenyl)methyl]-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872804.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide](/img/structure/B13872806.png)
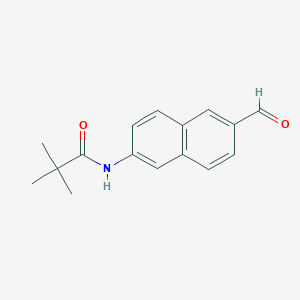
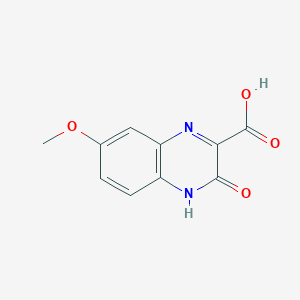
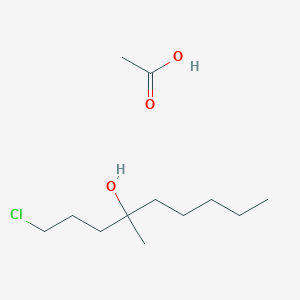
![6-chloro-2-[1-(3-chloropyridin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13872826.png)
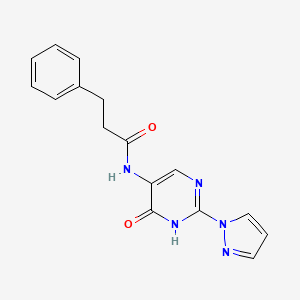
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
